molecular formula C8H11FN4O B1332462 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine CAS No. 312928-75-9

5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine

Cat. No.: B1332462
CAS No.: 312928-75-9
M. Wt: 198.2 g/mol
InChI Key: XVIWRBYNWKOXGN-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine is a chemical compound with the molecular formula C8H11FN4O and a molecular weight of 198.2 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

It is known that similar compounds often target enzymes involved in dna synthesis and replication .

Mode of Action

5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine interacts with its targets by inhibiting their function. For instance, it can inhibit thymidylate synthase, causing DNA dysfunction . It can also be incorporated into RNA, disturbing RNA metabolism .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to DNA synthesis and RNA metabolism. By inhibiting thymidylate synthase and disturbing RNA metabolism, it can affect the synthesis of DNA and RNA, which are crucial for cell growth and division .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of DNA synthesis and RNA metabolism. This can lead to cell growth inhibition and potentially cell death, especially in rapidly dividing cells .

Preparation Methods

The synthesis of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine typically involves the reaction of 5-fluorouracil with morpholine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine has several scientific research applications, including:

Comparison with Similar Compounds

5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine can be compared with other pyrimidine derivatives, such as:

    5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.

    Cytarabine: An antimetabolite used in the treatment of leukemia, which inhibits DNA polymerase.

    Gemcitabine: Another anticancer agent that inhibits ribonucleotide reductase and DNA synthesis.

The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine ring and the fluorine atom, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-fluoro-2-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN4O/c9-6-5-11-8(12-7(6)10)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIWRBYNWKOXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353866
Record name 5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312928-75-9
Record name 5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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